molecular formula C21H19N5O B10865261 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10865261
M. Wt: 357.4 g/mol
InChI Key: GCWOVULCTHGFNE-UHFFFAOYSA-N
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Description

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole moiety, a pyridine ring, and a pyrazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid derivatives: Compounds containing an indole moiety linked to an acetic acid derivative.

    Pyridine derivatives: Compounds featuring a pyridine ring with various substituents.

    Pyrazole derivatives: Compounds containing a pyrazole ring with different functional groups.

Uniqueness

What sets 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one apart is its unique combination of indole, pyridine, and pyrazole rings

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H19N5O/c1-13-18-19(25-24-13)21(27)26(20(18)15-5-4-9-22-11-15)10-8-14-12-23-17-7-3-2-6-16(14)17/h2-7,9,11-12,20,23H,8,10H2,1H3,(H,24,25)

InChI Key

GCWOVULCTHGFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

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